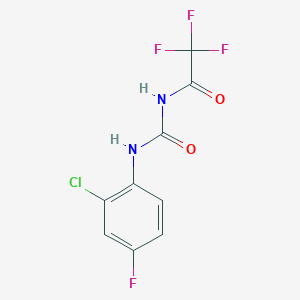![molecular formula C22H18F3NO3 B284255 N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284255.png)
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide, commonly known as PTB or PTB-B, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTB-B belongs to the class of benzamide derivatives and is known for its ability to modulate the activity of certain enzymes and receptors in the body.
作用机制
PTB-B acts as an inhibitor of the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation. It binds to the ATP-binding site of PI3K and prevents its activation, thereby inhibiting downstream signaling pathways. This leads to decreased cell proliferation and increased apoptosis, which is beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
PTB-B has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.
实验室实验的优点和局限性
One of the main advantages of using PTB-B in lab experiments is its specificity for the PI3K/Akt pathway, which allows for targeted inhibition of this pathway. However, one limitation is that its effects may vary depending on the specific cell type and experimental conditions used.
未来方向
There are several potential future directions for research on PTB-B. One area of interest is its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease, due to its ability to modulate the activity of GSK-3β. Additionally, further studies are needed to better understand the pharmacokinetics and toxicity of PTB-B in vivo.
合成方法
The synthesis of PTB-B involves several steps, including the reaction of 2-phenoxyethanol with 2,5-difluoro-4-nitrobenzoyl chloride followed by reduction with sodium borohydride. The resulting intermediate is then reacted with 4-amino-3-(trifluoromethyl)phenol to yield PTB-B.
科学研究应用
PTB-B has been studied extensively for its potential therapeutic applications in various fields of research, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to modulate the activity of several enzymes and receptors, including PI3K, Akt, and GSK-3β, which are involved in various cellular processes such as cell proliferation, apoptosis, and differentiation.
属性
分子式 |
C22H18F3NO3 |
|---|---|
分子量 |
401.4 g/mol |
IUPAC 名称 |
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C22H18F3NO3/c23-22(24,25)17-11-12-20(29-14-13-28-18-9-5-2-6-10-18)19(15-17)26-21(27)16-7-3-1-4-8-16/h1-12,15H,13-14H2,(H,26,27) |
InChI 键 |
SQTFQHUCLFHFEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OCCOC3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OCCOC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284181.png)



![N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide](/img/structure/B284187.png)

![4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B284195.png)


![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)